molecular formula C17H19ClFN3OS B4602492 4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4602492
M. Wt: 367.9 g/mol
InChI Key: AOPOMIRTKUFKCS-UHFFFAOYSA-N
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Description

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClFN3OS and its molecular weight is 367.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5-chloro-2-thienyl)methyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is 367.0921393 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of derivatives involving piperazine compounds for their potential antimicrobial activities. For instance, a study explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, revealing that certain compounds exhibited promising antiviral and potent antimicrobial activity (Reddy et al., 2013). Another study synthesized 1,2,4-triazole derivatives, showing moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2010).

Synthesis for Therapeutic Applications

Compounds related to 4-[(5-chloro-2-thienyl)methyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide have been synthesized for evaluating their therapeutic potentials, such as anti-inflammatory and analgesic agents. A notable study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Neuroleptic-like Activities

Compounds with the piperazine structure have been investigated for their potential neuroleptic-like activities. Research in this domain has led to the synthesis of 3-phenyl-2-piperazinyl-5H-1-benzazepines, with certain derivatives showing comparable or superior neuroleptic effects to chlorpromazine, indicating the potential for new neuroleptic agents (Hino et al., 1988).

Antitumor Activity

A green synthesis approach has been utilized to prepare novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, revealing significant inhibitory activity against tumor cells. This suggests a promising direction for developing new antitumor agents (Ding et al., 2016).

Properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3OS/c1-12-2-3-13(10-15(12)19)20-17(23)22-8-6-21(7-9-22)11-14-4-5-16(18)24-14/h2-5,10H,6-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPOMIRTKUFKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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